molecular formula C17H12BrFN4O2S2 B2987842 2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-58-4

2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2987842
M. Wt: 467.33
InChI Key: JMZOCBTUBSMVIF-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The compound “2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For this specific compound, the available resources do not provide detailed information .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds with thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity. For instance, a study on the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activities against a panel of human cancer cell lines. This highlights the potential application of such compounds in developing anticancer agents (Tiwari et al., 2017).

Photosensitizers for Photodynamic Therapy

Another application area is in photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for effective PDT, indicating the potential of similarly structured compounds in cancer treatment (Pişkin et al., 2020).

Synthesis and Biological Activities

Compounds featuring thiadiazole and benzamide frameworks have also been synthesized for exploring their biological activities, including antimicrobial and antioxidant activities. A study on the synthesis of some new fused and binary 1,3,4-thiadiazoles as potential antitumor and antioxidant agents showcases the broad applicability of these compounds in medicinal chemistry (Hamama et al., 2013).

Antimycobacterial Activity

Research on fluorinated benzothiazolo imidazole compounds has demonstrated promising antimycobacterial activity, suggesting the use of structurally related compounds in combating mycobacterial infections (Sathe et al., 2011).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Unfortunately, the available resources do not provide specific future directions for this compound .

properties

IUPAC Name

2-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOCBTUBSMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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